molecular formula C21H25ClN6O3 B6584645 N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251682-97-9

N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584645
CAS No.: 1251682-97-9
M. Wt: 444.9 g/mol
InChI Key: CHZZFDZWRGNKHD-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a 3,5-dimethylpiperidin-1-yl group and at position 2 with an acetamide moiety bearing a 3-chloro-4-methoxyphenyl substituent. Its molecular formula is C₂₂H₂₄ClN₇O₃, with a molecular weight of 494.93 g/mol. The chloro and methoxy groups enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-13-8-14(2)11-26(10-13)19-20-25-28(21(30)27(20)7-6-23-19)12-18(29)24-15-4-5-17(31-3)16(22)9-15/h4-7,9,13-14H,8,10-12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZZFDZWRGNKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following identifiers:

  • Molecular Formula : C25_{25}H27_{27}ClN4_{4}O4_{4}
  • IUPAC Name : 3-(3-chloro-4-methoxyphenyl)-N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • SMILES : CC(CC(C)C1)CN1C(CNC(C(c1c2cccc1)=NN(c(cc1)cc(Cl)c1OC)C2=O)=O)=O

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Cell Proliferation : Research has shown that derivatives of triazolo-pyrazine compounds can inhibit cell growth in various cancer cell lines. The IC50_{50} values reported for similar compounds range from 5.8 nM to 275 nM for different cellular targets .

The proposed mechanism involves the inhibition of specific kinases or pathways crucial for cancer cell survival and proliferation:

  • Anaplastic Lymphoma Kinase (ALK) : Compounds in this class have shown potent inhibitory activity against ALK, which is implicated in several malignancies.
  • Apoptosis Induction : By activating apoptotic pathways in cancer cells, these compounds may promote cell death.

Case Study: Compound CJ-2360

In a study involving CJ-2360 (a related compound), it was found to be an orally active inhibitor of ALK with significant effects on tumor growth in preclinical models. The findings highlight the potential of similar compounds in targeted cancer therapy .

Comparative Analysis of Related Compounds

A comparative analysis of related compounds reveals varying degrees of biological activity:

Compound NameIC50_{50} (nM)Target
CJ-23605.8ALK
CJ-2355275KARPAS-299
N-(3-chloro...)TBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Position 8 Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2,4-triazolo[4,3-a]pyrazine 3,5-dimethylpiperidin-1-yl 3-chloro-4-methoxyphenyl C₂₂H₂₄ClN₇O₃ 494.93
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide 1,2,4-triazolo[4,3-a]pyrazine 4-(2-methylphenyl)piperazinyl 3-isopropylphenyl C₂₇H₃₁N₇O₂ 485.59
NE-018 (Lenalidomide derivative) Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine 4-chlorophenyl, trimethyl groups Complex PEG-linked phenylacetamide C₄₄H₄₆ClFN₁₀O₈S 915.41
Key Observations:

Core Heterocycle: The target compound shares the 1,2,4-triazolo[4,3-a]pyrazine core with the analogue from , while NE-018 () uses a fused thieno-triazolo-diazepine system, which introduces conformational rigidity .

Acetamide Modifications: The 3-chloro-4-methoxyphenyl substituent in the target compound introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, optimizing solubility and binding interactions.

Pharmacological Implications (Hypothetical)

While specific activity data for the target compound is unavailable, structural comparisons suggest:

  • Enhanced Selectivity : The 3,5-dimethylpiperidinyl group may reduce off-target effects compared to piperazinyl analogues due to steric constraints.

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